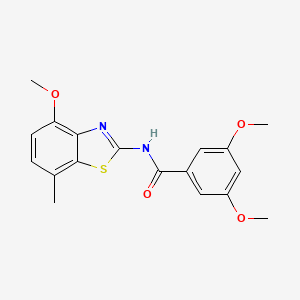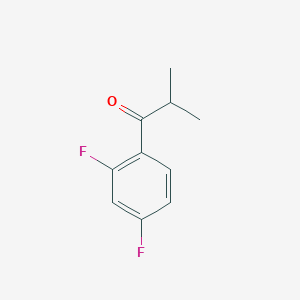
1-(2,4-Difluorophenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
“1-(2,4-Difluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular weight of 170.16 . It is a light yellow to yellow liquid .
Physical And Chemical Properties Analysis
“this compound” is a light yellow to yellow liquid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Fluorination and Derivative Synthesis
Researchers have developed methods for the chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, demonstrating the synthesis of various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds. This process is practical and convenient, performed in aqueous media without any catalyst and base, showcasing its synthetic utility in producing fluorinated derivatives (Tang et al., 2019).
Photopolymerization
The use of certain derivatives as photoiniters in photopolymerization processes has been explored. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function is proposed for nitroxide-mediated photopolymerization (NMP2), demonstrating its effectiveness in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Carbon-Carbon Bond Cleavage
The photosensitized carbon–carbon bond cleavage of radical cations derived from certain compounds has been studied, providing insights into the mechanisms of electron transfer and the formation of carbocation and carbanion fragments. This research contributes to the understanding of photochemical processes involving carbon-based compounds (Okamoto & Arnold, 1985).
Molecular Structure and Spectroscopy
Investigations into the molecular structure, dipole moment, and internal rotation barriers of halopropenes, including difluoropropene derivatives, provide valuable data on the physical properties of these compounds. These studies are crucial for understanding the molecular behavior and designing new materials with specific properties (Weiss, Beak, & Flygare, 1967).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINJKLBTZGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151856-34-7 | |
| Record name | 1-(2.4-difluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

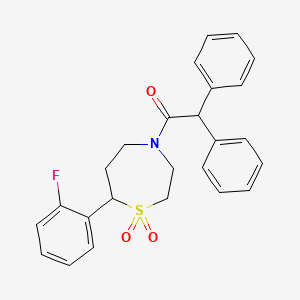
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)
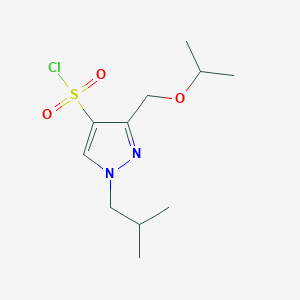

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/no-structure.png)


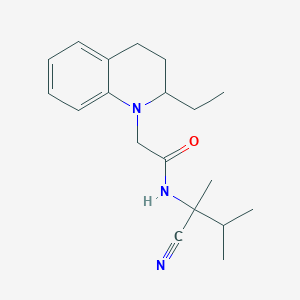
![5-amino-1-[(2-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2869662.png)
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
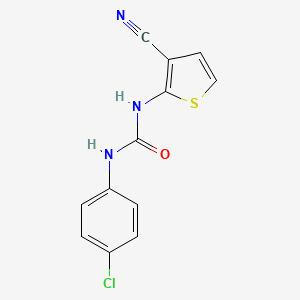
![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)
